2-(2,4-Dibromophenoxy)propanoic acid chemical properties
2-(2,4-Dibromophenoxy)propanoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-(2,4-Dibromophenoxy)propanoic Acid
Introduction
2-(2,4-Dibromophenoxy)propanoic acid is a halogenated aromatic ether carboxylic acid. As a member of the phenoxyalkanoic acid class of compounds, its structure is characterized by a propanoic acid moiety linked via an ether bond to a 2,4-dibrominated benzene ring. This class of molecules is of significant interest to researchers in agrochemistry and pharmacology due to the well-documented herbicidal activity of its analogues, such as 2-(2,4-dichlorophenoxy)propanoic acid (Dichlorprop).[1][2] The presence of a chiral center at the second carbon of the propanoic acid chain introduces stereoisomerism, a critical consideration in drug development and biological activity studies. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and spectroscopic profile, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Identification
The foundational step in understanding any chemical entity is to establish its precise molecular identity. The key identifiers for 2-(2,4-Dibromophenoxy)propanoic acid are summarized below, providing a clear and unambiguous reference for this compound.
| Identifier | Value | Source |
| IUPAC Name | 2-(2,4-dibromophenoxy)propanoic acid | [3] |
| CAS Number | 6965-70-4 | [3] |
| Molecular Formula | C₉H₈Br₂O₃ | [3] |
| Molecular Weight | 323.97 g/mol | [3] |
| Monoisotopic Mass | 321.88402 Da | [3] |
| Canonical SMILES | CC(C(=O)O)OC1=C(C=C(C=C1)Br)Br | [3] |
| InChIKey | BNJNLGGUPKGAHB-UHFFFAOYSA-N | [3] |
Chemical Structure:
Caption: Workflow for the synthesis and purification of the target compound.
Experimental Protocol: Synthesis
This protocol is adapted from established methods for analogous dichlorophenoxy compounds. [4]
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Setup: To a 1000 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2,4-dibromophenol (0.2 mol, 50.4 g), 2-bromopropanoic acid (0.2 mol, 30.6 g), and dimethyl sulfoxide (DMSO, 400 mL).
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Reaction: Begin stirring the mixture. Slowly add powdered potassium hydroxide (0.42 mol, 23.6 g) in portions, keeping the temperature below 40 °C using a water bath.
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Heating: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 10-12 hours with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into 1 L of ice-cold water.
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Neutralization: Acidify the aqueous solution to a pH of 1-2 by the dropwise addition of concentrated sulfuric acid while stirring. A solid precipitate will form.
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Isolation: Filter the solid precipitate using a Buchner funnel and wash thoroughly with cold water to remove inorganic salts.
-
Purification: The crude solid can be purified by recrystallization. Suspend the solid in a minimal amount of hot toluene or a hexane/ethyl acetate mixture, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to form crystals.
-
Drying: Collect the purified crystals by filtration and dry under vacuum at 50 °C to a constant weight.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems, from solubility in laboratory solvents to its interaction with biological targets.
| Property | Value | Source |
| Appearance | White to off-white crystalline solid (predicted by analogy) | [1] |
| Melting Point | Not experimentally reported; similar dichlorinated analogue melts at 113-116 °C | [1][5] |
| XLogP3 | 3.6 | [3] |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | [3] |
| Hydrogen Bond Acceptors | 3 (two oxygens from carboxyl, one ether oxygen) | [3] |
| Solubility | Expected to be poorly soluble in water, soluble in organic solvents like DMSO, acetone, and alcohols. | Inferred from structure |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. The key features expected in the spectra of 2-(2,4-Dibromophenoxy)propanoic acid are detailed below.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern. The most telling feature will be the isotopic pattern of the molecular ion peak [M]⁺ due to the two bromine atoms (⁷⁹Br and ⁸¹Br). This will result in a characteristic triplet of peaks at m/z [M], [M+2], and [M+4] with a relative intensity ratio of approximately 1:2:1.
Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. [6]The spectrum will be dominated by absorptions from the carboxylic acid and the aromatic ether.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3300 - 2500 | O-H stretch | Carboxylic Acid | Broad, Strong |
| 3000 - 2850 | C-H stretch | Alkyl (CH₃, CH) | Medium |
| 1725 - 1700 | C=O stretch | Carboxylic Acid | Strong, Sharp |
| ~1600, ~1475 | C=C stretch | Aromatic Ring | Medium-Weak |
| 1250 - 1200 | C-O stretch | Aryl Ether | Strong |
| 600 - 500 | C-Br stretch | Aryl Bromide | Medium-Strong |
The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric form of carboxylic acids in the solid state or concentrated solutions. [7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework. [6] ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton.
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Aromatic Protons (3H): These will appear in the downfield region (δ 6.8-7.8 ppm). The proton ortho to the ether group and between the two bromines will likely be a doublet, the proton meta to the ether will be a doublet of doublets, and the proton ortho to a bromine will be a doublet.
-
Methine Proton (1H): The -CH proton adjacent to the oxygen and carbonyl group will appear as a quartet (δ ~4.7 ppm) due to coupling with the three methyl protons.
-
Methyl Protons (3H): The -CH₃ protons will appear as a doublet (δ ~1.5 ppm) due to coupling with the single methine proton.
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Carboxylic Acid Proton (1H): This proton will appear as a broad singlet far downfield (δ 10-13 ppm) and may be exchangeable with D₂O.
¹³C NMR: The ¹³C NMR spectrum will show 9 distinct signals corresponding to the 9 unique carbon environments in the molecule.
-
Carbonyl Carbon: ~170-180 ppm
-
Aromatic Carbons: ~110-155 ppm (carbons attached to bromine and oxygen will be further downfield)
-
Methine Carbon: ~70-80 ppm (attached to oxygen)
-
Methyl Carbon: ~15-25 ppm
Chemical Reactivity and Potential Applications
The reactivity of 2-(2,4-Dibromophenoxy)propanoic acid is governed by its three main functional components: the carboxylic acid, the ether linkage, and the dibrominated aromatic ring.
-
Carboxylic Acid: This group is the most reactive site, readily undergoing deprotonation with bases to form carboxylate salts, and esterification with alcohols under acidic conditions.
-
Ether Linkage: The aryl ether bond is generally stable but can be cleaved under harsh conditions (e.g., with strong acids like HBr or HI).
-
Aromatic Ring: The electron-withdrawing nature of the bromine atoms and the phenoxy-propanoic acid group deactivates the ring towards electrophilic aromatic substitution.
Potential Applications: Given its structural similarity to known herbicides, a primary potential application lies in agrochemical research as a selective herbicide for controlling broadleaf weeds. [1][8]Furthermore, halogenated phenolic compounds are often explored in drug discovery as scaffolds for developing new therapeutic agents, with some demonstrating cytotoxic activity against cancer cell lines. [9]It also serves as a valuable synthetic intermediate for more complex molecules.
Safety and Handling
While a specific safety data sheet for this exact compound is not widely available, data from its constituent parts and close analogues provides a strong basis for safe handling procedures.
-
GHS Hazards: The compound is classified as harmful if swallowed. [3]Analogues are known to cause skin and severe eye irritation/damage. [10][11]* Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. [12][13]* Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [11]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. [13]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
2-(2,4-Dibromophenoxy)propanoic acid is a multifaceted compound whose chemical properties are defined by a combination of a carboxylic acid, an aryl ether, and a halogenated ring system. A firm grasp of its synthesis via Williamson etherification, its distinct spectroscopic signature, and its reactivity profile is essential for its effective use in research and development. The insights provided in this guide are intended to equip scientists and researchers with the necessary technical knowledge to handle, characterize, and utilize this compound for applications ranging from agrochemical screening to novel pharmaceutical design.
References
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PubChemLite. (n.d.). 2-(2,4-dibromophenoxy)propanoic acid (C9H8Br2O3). Retrieved from [Link]
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Stenutz, R. (n.d.). 2-(2,4-dichlorophenoxy)propanoic acid. Retrieved from [Link]
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Journal of the Chemical Society of Pakistan. (2002). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Retrieved from [Link]
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